An In-depth Technical Guide to (2-Fluoro-3-propoxyphenyl)boronic Acid: A Key Building Block for Modern Synthesis
An In-depth Technical Guide to (2-Fluoro-3-propoxyphenyl)boronic Acid: A Key Building Block for Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Fluoro-3-propoxyphenyl)boronic acid has emerged as a valuable reagent in the synthetic chemist's toolbox, particularly for those engaged in the design and construction of complex molecular architectures. Its unique substitution pattern—featuring a fluorine atom, a propoxy group, and a boronic acid moiety on a phenyl ring—offers a nuanced combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, reactivity, and strategic applications, with a focus on enabling its effective use in research and development.
Core Chemical and Physical Properties
(2-Fluoro-3-propoxyphenyl)boronic acid, with the CAS number 871126-09-9, is a solid, typically appearing as a white to off-white powder.[1] While specific experimental data for its melting point and detailed solubility are not extensively published, its structural analogues suggest moderate solubility in polar organic solvents such as ethers and ketones, and lower solubility in nonpolar hydrocarbon solvents.[2] For optimal stability, it is recommended to store the compound under refrigerated conditions (2-8°C) in a dry, sealed container.[3]
| Property | Value | Source |
| CAS Number | 871126-09-9 | [1] |
| Molecular Formula | C₉H₁₂BFO₃ | [4] |
| Molecular Weight | 198.00 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
The Synthetic Heart: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (2-Fluoro-3-propoxyphenyl)boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers, which is a common linkage in many pharmaceutical agents and advanced materials.[5]
The presence of the ortho-fluoro substituent can influence the reactivity of the boronic acid. While electron-withdrawing groups like fluorine can sometimes slow the rate of transmetalation, they can also mitigate undesired side reactions like protodeboronation, a common issue with some boronic acids, particularly under basic conditions.[7] The meta-propoxy group, being electron-donating, can also modulate the electronic nature of the aromatic ring.
Causality in Experimental Design: A Field-Proven Protocol Framework
While a specific, universally optimized protocol for (2-Fluoro-3-propoxyphenyl)boronic acid is not documented in peer-reviewed literature, a robust starting point can be designed based on extensive precedent with structurally similar fluoro- and alkoxy-substituted phenylboronic acids. The following protocol is a self-validating system, incorporating elements that address common challenges in Suzuki-Miyaura couplings.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Step-by-Step Experimental Protocol:
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Reaction Setup: In a flame-dried Schlenk flask or a sealable reaction vial under an inert atmosphere (Argon or Nitrogen), combine (2-Fluoro-3-propoxyphenyl)boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and a suitable base (2.0-3.0 equivalents).
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Expertise & Experience: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if there is any potential for protodeboronation. The choice of base is critical; inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[6] For base-sensitive substrates, milder conditions might be necessary.[7]
-
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Trustworthiness: A variety of palladium sources can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts like Pd(dppf)Cl₂.[8] The choice of ligand is also crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings, specialized phosphine ligands like SPhos or XPhos may be beneficial.
-
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of an organic solvent with water, such as DMF/H₂O).[6]
-
Expertise & Experience: The solvent system can significantly impact the reaction rate and yield. The addition of water can sometimes accelerate the transmetalation step. It is crucial to thoroughly degas the solvent to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[8]
-
Trustworthiness: Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. Reaction times can vary from a few hours to overnight.
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-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Diagram of the Experimental Workflow:
Spectroscopic Characterization: What to Expect
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the propoxy group, and the hydroxyl protons of the boronic acid.
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Aromatic Region (approx. 6.8-7.8 ppm): Three signals corresponding to the protons on the phenyl ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.
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Propoxy Group: A triplet for the -OCH₂- protons (approx. 3.9-4.1 ppm), a sextet for the -CH₂- protons (approx. 1.7-1.9 ppm), and a triplet for the terminal -CH₃ protons (approx. 0.9-1.1 ppm).
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Boronic Acid Protons (-B(OH)₂): A broad singlet, typically in the range of 4.5-8.5 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
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Aromatic Carbons (approx. 110-165 ppm): Six signals for the aromatic carbons. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. Other aromatic carbons will also show smaller couplings to the fluorine. The carbon attached to the boron atom may be broad or not observed due to the quadrupolar nature of the boron nucleus.
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Propoxy Group Carbons: Signals for the -OCH₂- (approx. 65-75 ppm), -CH₂- (approx. 20-30 ppm), and -CH₃ (approx. 10-15 ppm) carbons.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[9]
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A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift will be indicative of its electronic environment. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Role in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib, containing this moiety.[10] The incorporation of a boronic acid group can lead to unique binding interactions with biological targets, often acting as a bioisostere for carboxylic acids or forming reversible covalent bonds with serine proteases.[10]
The specific substitution pattern of (2-Fluoro-3-propoxyphenyl)boronic acid makes it a particularly interesting building block for drug discovery.[5] The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[5] The propoxy group can increase lipophilicity, which can influence a molecule's pharmacokinetic properties, such as absorption and distribution.[4]
While specific examples of drug candidates synthesized using (2-Fluoro-3-propoxyphenyl)boronic acid are not prevalent in public literature, its structural motifs are highly relevant. It provides a scaffold to access novel chemical space in the development of inhibitors for various enzyme classes and receptor modulators.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling (2-Fluoro-3-propoxyphenyl)boronic acid. It is advisable to consult the material safety data sheet (MSDS) provided by the supplier. General handling guidelines for boronic acids include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(2-Fluoro-3-propoxyphenyl)boronic acid is a versatile and valuable building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to the pharmaceutical and materials science industries. Its unique electronic and steric properties, conferred by the fluoro and propoxy substituents, offer chemists precise control in molecular design. By understanding its core properties and employing robust synthetic methodologies like the Suzuki-Miyaura cross-coupling, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.
References
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). PubMed.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
- 849052-20-6|(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid. BLDpharm.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Phenylboronic acid. Wikipedia.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor
- Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PubMed Central.
- 19Flourine NMR. AZoM.
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- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.
- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2025).
- Fluorine NMR. University of California, Santa Barbara.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). NIH.
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- (3-fluoro-5-propoxyphenyl)boronic acid | 2246854-37-3. Sigma-Aldrich.
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central.
- 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...
- Design and discovery of boronic acid drugs | Request PDF. (2025).
- 855230-63-6 | (2-Fluoro-3-isopropoxyphenyl)boronic acid. ChemScene.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). MDPI.
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